molecular formula C13H10FNO3 B6364222 6-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95% CAS No. 1261959-92-5

6-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95%

Cat. No. B6364222
CAS RN: 1261959-92-5
M. Wt: 247.22 g/mol
InChI Key: OUEFVMRCAHWQLI-UHFFFAOYSA-N
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Description

6-(3-Fluoro-4-methoxyphenyl)nicotinic acid (6-FMPNA) is an organic compound of the nicotinic acid family, and is one of the most widely studied compounds in the scientific community. It is a white powder with a molecular weight of 207.2 g/mol and a melting point of 140-142°C. 6-FMPNA is used in a variety of scientific research applications, including as a fluorescent probe for imaging and as a tool for studying the mechanisms of action of various biological processes.

Scientific Research Applications

6-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95% has a wide range of scientific research applications. It has been used as a fluorescent probe for imaging, as it has a high quantum yield and a long fluorescence lifetime. It has also been used as a tool for studying the mechanisms of action of various biological processes, such as the regulation of gene expression, protein-protein interactions, and enzyme activities.

Mechanism of Action

The exact mechanism of action of 6-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95% is not yet fully understood. However, it is believed to act as an agonist of the nicotinic acetylcholine receptor, which is a ligand-gated ion channel found in the central and peripheral nervous systems. It is thought to bind to this receptor and activate it, resulting in the opening of the ion channel and the influx of calcium ions into the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95% depend on the concentration and duration of exposure. At low concentrations, it has been shown to have an excitatory effect on neurons, resulting in increased activity of the nervous system. At higher concentrations, it can have a sedative effect, resulting in decreased activity of the nervous system. In addition, 6-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95% has been shown to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

6-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and can be synthesized using simple methods. It is also highly soluble in a variety of solvents, making it easy to work with. However, it is important to note that 6-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95% is a highly toxic compound, and should be handled with care.

Future Directions

The potential future directions for research on 6-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95% include further exploration of its mechanism of action, as well as its effects on various biochemical and physiological processes. In addition, further research could be done to explore the potential therapeutic applications of 6-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95%, such as its use in the treatment of neurological disorders. Finally, research could be done to explore the potential use of 6-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95% in imaging technologies, such as fluorescence microscopy.

Synthesis Methods

6-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95% can be synthesized using a variety of methods, including the direct condensation of 3-fluoro-4-methoxyphenol and nicotinic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous solution at a temperature of 80-90°C for 1-2 hours. The product can then be isolated by filtration and crystallization.

properties

IUPAC Name

6-(3-fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-12-5-3-8(6-10(12)14)11-4-2-9(7-15-11)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEFVMRCAHWQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680872
Record name 6-(3-Fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Fluoro-4-methoxyphenyl)nicotinic acid

CAS RN

1261959-92-5
Record name 6-(3-Fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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